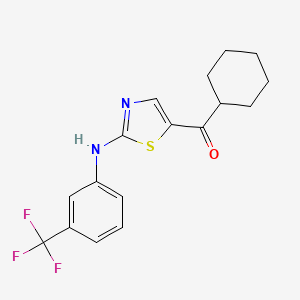
Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl-substituted phenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone typically involves the formation of the thiazole ring through a cyclization reaction. One common method involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications .
Biological Activity
Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone, with the CAS number 660856-79-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14F3N3OS. The compound features a cyclohexyl group, a thiazole ring, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.
Research has indicated that compounds containing thiazole and phenylamine moieties often exhibit various pharmacological activities, including:
- Antiviral Activity : Thiazole derivatives have shown promise as antiviral agents. For example, thiazolidinone derivatives have been reported to inhibit the activity of RNA polymerase in viruses such as HIV and HCV .
- Anticancer Properties : this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies report IC50 values indicating effective inhibition of cell proliferation in tumor models .
Biological Activity Data
| Activity Type | IC50/EC50 Value | Reference |
|---|---|---|
| Antiviral (HIV-1) | 3.98 μM | |
| Cytotoxic (HT-29) | 0.31 μM | |
| Antioxidant | EC50 0.565 mM |
Case Studies
- Antiviral Efficacy : A study highlighted the effectiveness of thiazole derivatives against HIV. The compound demonstrated an EC50 of 3.98 μM, suggesting strong antiviral potential and a favorable therapeutic index .
- Cytotoxicity Against Cancer Cells : In vitro studies on HT-29 colon cancer cells revealed that this compound exhibited significant cytotoxicity with an IC50 value of 0.31 μM, indicating its potential as a chemotherapeutic agent .
- Mechanistic Insights : Additional investigations into the mechanisms revealed that the compound inhibits CDK9-mediated transcription processes, which is crucial for cancer cell survival .
Discussion
The biological activity of this compound underscores its potential in drug development, particularly in the fields of oncology and virology. Its ability to inhibit key pathways in cancer cells and viruses positions it as a candidate for further research.
Properties
Molecular Formula |
C17H17F3N2OS |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
cyclohexyl-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C17H17F3N2OS/c18-17(19,20)12-7-4-8-13(9-12)22-16-21-10-14(24-16)15(23)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,21,22) |
InChI Key |
YHRSYSXMBBZNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN=C(S2)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















